ATP synthase inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

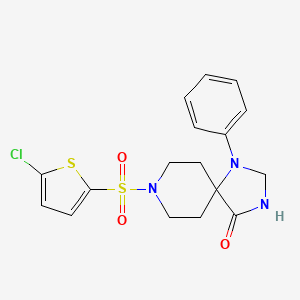

8-(5-chlorothiophen-2-yl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S2/c18-14-6-7-15(25-14)26(23,24)20-10-8-17(9-11-20)16(22)19-12-21(17)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWWSVHLSVFIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of ATP Synthase Inhibitor 1 (ATPIF1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mitochondrial protein, ATP Synthase Inhibitor Factor 1 (ATPIF1). From its initial discovery as a heat-stable protein that inhibits the hydrolytic activity of F1-ATPase, to its current understanding as a critical regulator of cellular metabolism and signaling, this document traces the historical milestones and key experimental findings that have shaped our knowledge of ATPIF1. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of ATPIF1's mechanism of action, its involvement in pathological conditions such as cancer, and the experimental methodologies used to study this important protein. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

A Journey of Discovery: The History of ATPIF1

The story of ATPIF1 begins in 1963 when Pullman and Monroy first identified a heat-stable, low molecular weight protein from bovine heart mitochondria that inhibited the ATP hydrolysis activity of the F1 portion of ATP synthase[1]. This protein was initially termed "inhibitor of F1-ATPase" and is now officially known as ATP Synthase Inhibitory Factor 1 (ATPIF1)[1].

Early research focused on its primary role: the prevention of wasteful ATP hydrolysis when the mitochondrial membrane potential collapses, such as during periods of oxygen deprivation (ischemia)[1]. Under normal physiological conditions, with a robust proton motive force, ATP synthase operates in the forward direction, synthesizing ATP. However, under ischemic conditions, the collapse of this gradient can cause the enzyme to reverse its function and hydrolyze ATP, depleting the cell's energy reserves. ATPIF1 was found to be a crucial safeguard against this detrimental reversal.

The inhibitory activity of ATPIF1 is highly pH-dependent. At a lower pH (around 6.7), which is characteristic of the mitochondrial matrix during ischemia, ATPIF1 forms an active dimer that can bind to and inhibit the F1-ATPase[2]. Conversely, at a higher, more alkaline pH (around 8.0), it forms an inactive tetramer, releasing its inhibition[3]. This pH sensitivity provides a sophisticated mechanism for regulating ATP synthase activity in response to the metabolic state of the cell.

In recent years, the role of ATPIF1 has expanded beyond its initial discovery as a simple "emergency brake" for ATP synthase. It is now recognized as a key player in the metabolic reprogramming of cancer cells, contributing to the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen[2]. Furthermore, ATPIF1 is implicated in the generation of mitochondrial reactive oxygen species (mtROS) as signaling molecules, influencing pathways that control cell proliferation and survival[2].

Quantitative Insights into ATPIF1 Function

| Parameter | Value | Species/System | Experimental Condition | Reference |

| Molecular Weight | ~10 kDa | Bovine | [1] | |

| Inhibitory pH Optimum | 6.5 - 6.7 | Bovine F1-ATPase | In vitro ATP hydrolysis assay | [4] |

| Stoichiometry | 1:1 | ATPIF1 : F1-ATPase | [5] | |

| Cellular ATP Reduction | ~30% | IF1-knockdown HeLa cells | Optimum growth conditions | [3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in understanding the function of ATPIF1.

Purification of ATPIF1 from Bovine Heart Mitochondria (Adapted from Pullman and Monroy, 1963)

This protocol describes the classical method for the purification of the natural inhibitor protein from its native source.

Materials:

-

Bovine heart mitochondria

-

Phosphate buffer (50 mM disodium hydrogen orthophosphate, pH 9.2, 100 mM sucrose, 0.5 mM EDTA)

-

Tris-HCl buffer (pH 7.4)

-

Ammonium sulfate

-

Sephadex columns

Procedure:

-

Mitochondrial Washing: Suspend bovine heart mitochondria in phosphate buffer and centrifuge at 13,700 x g for 30 minutes at 4°C. Repeat this washing step twice to remove endogenous IF1 bound to the ATPase.

-

Heat Treatment: Resuspend the washed mitochondria in Tris-HCl buffer and heat the suspension to 90°C for 10 minutes. This denatures most proteins, while the heat-stable ATPIF1 remains in solution.

-

Centrifugation: Centrifuge the heat-treated suspension at high speed to pellet the denatured proteins.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to a final saturation of 60-80%. This will precipitate ATPIF1.

-

Collection and Dialysis: Collect the precipitate by centrifugation and resuspend it in a minimal volume of Tris-HCl buffer. Dialyze the suspension extensively against the same buffer to remove ammonium sulfate.

-

Chromatography: Further purify the dialyzed protein solution using gel filtration chromatography on a Sephadex column to separate ATPIF1 from any remaining contaminants based on size.

In Vitro ATP Hydrolysis Inhibition Assay

This assay measures the ability of ATPIF1 to inhibit the ATP hydrolytic activity of F1-ATPase using a coupled enzyme system. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified F1-ATPase

-

Purified ATPIF1

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2

-

Coupled Enzyme System:

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

-

ATP solution

Procedure:

-

Prepare Assay Mixture: In a cuvette, combine the assay buffer, the coupled enzyme system (PK, LDH, PEP, and NADH), and the purified F1-ATPase.

-

Pre-incubation: If testing the effect of ATPIF1, add the purified inhibitor to the assay mixture and pre-incubate for a specified time (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C) to allow for binding.

-

Initiate Reaction: Start the reaction by adding a known concentration of ATP to the cuvette.

-

Monitor NADH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Data Analysis: Calculate the rate of ATP hydrolysis from the linear portion of the absorbance versus time plot. Compare the rates in the presence and absence of ATPIF1 to determine the percentage of inhibition.

Co-Immunoprecipitation (Co-IP) of ATPIF1 and ATP Synthase

This protocol is used to demonstrate the physical interaction between ATPIF1 and the ATP synthase complex within a cellular context.

Materials:

-

Cells or mitochondrial lysate

-

Co-IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease inhibitors.

-

Antibody specific to a subunit of ATP synthase (e.g., anti-ATP5A) or ATPIF1.

-

Protein A/G magnetic beads or agarose resin.

-

Wash Buffer: Co-IP Lysis Buffer with a higher salt concentration (e.g., 500 mM NaCl) for stringent washing.

-

Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis: Lyse the cells or mitochondria in Co-IP Lysis Buffer on ice to release protein complexes.

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G beads alone for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to its target protein within the complex.

-

Capture of Immune Complexes: Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using Elution Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both ATPIF1 and a subunit of ATP synthase to confirm their co-precipitation.

Signaling Pathways and Experimental Workflows

ATPIF1 is now understood to be a key regulator in cellular signaling, particularly in the context of cancer metabolism. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and a typical experimental workflow for studying ATPIF1.

Caption: ATPIF1-mediated signaling pathway in cancer metabolism.

Caption: Experimental workflow for characterizing ATPIF1.

Conclusion and Future Directions

From its humble beginnings as a mitochondrial "housekeeping" protein, ATPIF1 has emerged as a multifaceted regulator of cellular bioenergetics and signaling. Its role in preventing ATP hydrolysis under stress is now complemented by its involvement in the metabolic reprogramming of cancer cells and the modulation of cell survival pathways. The detailed experimental protocols and our understanding of its signaling networks, as outlined in this guide, provide a solid foundation for further research.

Future investigations will likely focus on several key areas. Elucidating the precise mechanisms by which ATPIF1 expression is regulated in different tissues and disease states will be crucial. Furthermore, the development of small molecule modulators that can either enhance or inhibit the activity of ATPIF1 could open up new therapeutic avenues for a range of diseases, from ischemic injuries to cancer. The continued application of advanced techniques, such as cryo-electron microscopy and single-molecule biophysics, will undoubtedly provide even greater insights into the dynamic interaction between ATPIF1 and the molecular machine that is ATP synthase. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to unraveling the remaining mysteries of this fascinating and critically important protein.

References

- 1. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multifaceted ATPase Inhibitory Factor 1 (IF1) in Energy Metabolism Reprogramming and Mitochondrial Dysfunction: A New Player in Age-Associated Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mitochondrial ATP Synthase/IF1 Axis in Cancer Progression: Targets for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The F1Fo-ATPase inhibitor protein IF1 in pathophysiology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Gatekeeper of Cellular Energy: A Technical Guide to ATP Synthase Inhibitor 1

A comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted roles and regulatory mechanisms of the endogenous mitochondrial protein, ATP synthase inhibitor 1 (ATPIF1).

This compound, a critical regulator of cellular energy homeostasis, is a ubiquitously expressed mitochondrial protein that modulates the activity of F1Fo-ATP synthase, the primary enzyme responsible for ATP production. This guide delves into the core aspects of this essential protein, providing an in-depth analysis of its function, the signaling pathways it governs, and the experimental methodologies crucial for its study.

Nomenclature and Synonyms

This compound is known by a variety of names throughout scientific literature and databases, which can often be a source of confusion. The official gene name is ATP5IF1. Below is a comprehensive list of its alternative names and synonyms.[1][2]

| Category | Name/Synonym |

| Recommended Name | ATPase inhibitor, mitochondrial |

| Gene Symbol | ATP5IF1 |

| Common Synonyms | ATPIF1, IF1, ATPI |

| Other Aliases | Inhibitor of F(1)F(o)-ATPase (IF(1)), ATP synthase F1 subunit epsilon, ATPIP, IP |

Core Function and Mechanism of Action

The primary role of ATPIF1 is the inhibition of the mitochondrial F1Fo-ATP synthase.[3] This inhibition is crucial under conditions of cellular stress, such as hypoxia or ischemia, where a collapse in the mitochondrial membrane potential would otherwise cause the ATP synthase to reverse its function and hydrolyze ATP, leading to a catastrophic depletion of cellular energy.[4][5]

The inhibitory activity of ATPIF1 is exquisitely regulated by pH.[6] In a healthy, respiring mitochondrion with a high pH in the matrix, ATPIF1 exists predominantly as an inactive tetramer. However, a drop in mitochondrial matrix pH, which occurs during ischemia, promotes the dissociation of the tetramer into active dimers.[6] These dimers then bind to the F1 subunit of the ATP synthase, effectively locking the enzyme and preventing ATP hydrolysis.[7]

Recent evidence suggests that ATPIF1 can also inhibit the ATP synthesis activity of the enzyme under normal physiological conditions, thereby playing a more nuanced role in regulating cellular metabolism than previously understood.[2] This function is also regulated by post-translational modifications, most notably phosphorylation by protein kinase A (PKA), which can prevent its binding to the ATP synthase.

Quantitative Data Summary

The following table summarizes key quantitative data related to the expression and inhibitory function of ATPIF1.

| Parameter | Organism/Tissue | Value/Observation | Reference |

| Relative Molar Ratio (IF1/ATP Synthase) | Human Heart | Molar excess of IF1 | [8] |

| Human Brain | Molar excess of IF1 | [8] | |

| Human Colon | Low levels of IF1 | [8] | |

| Mouse Heart | Low levels of IF1 | [8] | |

| Mouse Brain | High levels of IF1 | [8] | |

| Binding Affinity (Kd) | Bovine F1 ATP synthase | pH-dependent; higher affinity at pH 6.5 than 7.3 | [7] |

| Inhibitory Concentration | Purified Bovine F1 ATP synthase | Near saturation at 1–2 µM (pH 6.5) | [7] |

| Purified Bovine F1 ATP synthase | Saturation at 4 µM (pH 7.3) | [7] | |

| Effect on ATP Hydrolysis | Bovine heart submitochondrial particles | Inhibition by native IF1 and its active peptide fragment | [9] |

| Effect on ATP Synthesis | Bovine mitochondrial vesicles | No inhibition by bovine IF1 | [10] |

| Co-immunoprecipitation | Mouse Colon Mitochondria | ~15% of β-F1-ATPase co-immunoprecipitates with IF1 | [11] |

Key Signaling Pathways

ATPIF1 is a central player in several critical signaling pathways that extend beyond its direct interaction with ATP synthase. These pathways have significant implications for cellular reprogramming, survival, and disease pathogenesis.

Mitochondrial ROS Signaling and Nuclear Reprogramming

Inhibition of ATP synthase by ATPIF1 can lead to an increase in the mitochondrial membrane potential and the subsequent production of mitochondrial reactive oxygen species (mtROS).[12][13] These mtROS act as signaling molecules that can trigger a retrograde response, leading to the reprogramming of nuclear gene expression.[2][12] This pathway is implicated in cellular adaptation to metabolic stress and has been shown to activate pro-survival pathways involving transcription factors such as NF-κB and HIF-1α.[2][14][15]

References

- 1. Upregulation of mitochondrial ATPase inhibitory factor 1 (ATPIF1) mediates increased glycolysis in mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multifaceted ATPase Inhibitory Factor 1 (IF1) in Energy Metabolism Reprogramming and Mitochondrial Dysfunction: A New Player in Age-Associated Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is ATPIF1 Protein - Creative BioMart [creativebiomart.net]

- 6. ATPIF1 - Wikipedia [en.wikipedia.org]

- 7. An inhibitor of the F1 subunit of ATP synthase (IF1) modulates the activity of angiostatin on the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The ATPase Inhibitory Factor 1 is a Tissue-Specific Physiological Regulator of the Structure and Function of Mitochondrial ATP Synthase: A Closer Look Into Neuronal Function [frontiersin.org]

- 9. Effect of the ATPase inhibitor protein IF1 on H+ translocation in the mitochondrial ATP synthase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibitor protein IF1 from mammalian mitochondria inhibits ATP hydrolysis but not ATP synthesis by the ATP synthase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IF1 ablation prevents ATP synthase oligomerization, enhances mitochondrial ATP turnover and promotes an adenosine-mediated pro-inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis [frontiersin.org]

- 13. A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - Upregulation of mitochondrial ATPase inhibitory factor 1 (ATPIF1) mediates increased glycolysis in mouse hearts [jci.org]

- 15. researchgate.net [researchgate.net]

physiological role of endogenous IF1

An In-depth Technical Guide on the Physiological Role of Endogenous IF1

Audience: Researchers, scientists, and drug development professionals.

Abstract

The mitochondrial H+-ATP synthase is a critical enzyme for cellular energy homeostasis, responsible for the majority of ATP production through oxidative phosphorylation (OXPHOS). Its activity is tightly regulated by the endogenous ATPase Inhibitory Factor 1 (IF1), a small, nuclear-encoded mitochondrial protein. Initially characterized as a unidirectional inhibitor of ATP hydrolysis under ischemic conditions to preserve cellular ATP, recent research has unveiled a more complex and multifaceted role for IF1. It is now understood to inhibit both the hydrolytic and synthetic activities of the ATP synthase, acting as a key regulator of mitochondrial function and cellular metabolism. Upregulation of IF1 is a hallmark of numerous human carcinomas, where it drives the metabolic shift towards aerobic glycolysis, known as the Warburg effect. Beyond metabolic reprogramming, IF1-mediated inhibition of the ATP synthase triggers retrograde signaling pathways, primarily through the generation of mitochondrial reactive oxygen species (mtROS), which influence cell survival, proliferation, and apoptosis. This guide provides a comprehensive overview of the molecular mechanisms, physiological functions, and pathological implications of endogenous IF1, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Molecular Mechanism of IF1 Action

IF1 is an 84-amino acid protein (in bovine) that exists in a pH-dependent equilibrium between an active dimeric state and an inactive oligomeric state. Its primary function is to bind to the F1 catalytic domain of the ATP synthase, physically obstructing the enzyme's rotary mechanism.

Inhibition of ATP Synthase

IF1 binds to the catalytic interface between the α and β subunits of the F1 domain. This interaction blocks the rotation of the central stalk, thereby inhibiting both ATP synthesis and hydrolysis. While its role in preventing ATP hydrolysis during mitochondrial depolarization (e.g., hypoxia or ischemia) is well-established, its ability to inhibit ATP synthesis under normal physiological conditions is a more recent and critical finding, particularly in the context of cancer metabolism. Overexpression of IF1 leads to a partial inhibition of OXPHOS, which has profound consequences for cellular bioenergetics.

Regulation of IF1 Activity

The inhibitory function of IF1 is not constitutive but is regulated by two primary mechanisms: mitochondrial matrix pH and phosphorylation.

-

pH-Dependence: The active form of IF1 is a dimer, a conformation favored by a mitochondrial matrix pH below 7.0. During ischemia, the reliance on glycolysis lowers cytosolic and mitochondrial pH, promoting IF1 dimerization and subsequent inhibition of the ATP synthase to prevent wasteful ATP consumption. The pH sensitivity is mediated by histidine residues, such as H49 in human IF1.

-

Phosphorylation: The activity of IF1 is also controlled by phosphorylation of a conserved serine residue (S39 in humans). A mitochondrial cAMP-dependent protein kinase A (PKA)-like activity phosphorylates S39, which prevents IF1 from binding to the ATP synthase, thereby abolishing its inhibitory function. Dephosphorylation renders IF1 active. This mechanism allows for dynamic control of ATP synthase activity in response to cellular energy demands.

Caption: Regulation of IF1 activity by pH and phosphorylation.

Physiological Roles of Endogenous IF1

The regulation of ATP synthase by IF1 extends beyond preventing ATP depletion. It is a central player in metabolic reprogramming, mitochondrial signaling, and structural organization.

Metabolic Reprogramming to Aerobic Glycolysis

In many cancer cells, IF1 is highly overexpressed. This overexpression leads to a constitutive partial inhibition of ATP synthase, even under normoxic conditions. This limitation on OXPHOS capacity forces cells to upregulate glycolysis to meet their ATP demands, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with a proliferative advantage by shunting glucose-derived carbon into biosynthetic pathways necessary for rapid cell growth.

-

Overexpression of IF1: Leads to decreased OXPHOS, increased aerobic glycolysis, and mitochondrial hyperpolarization.

-

Silencing of IF1: Promotes OXPHOS and reduces aerobic glycolysis.

Retrograde Signaling via Mitochondrial ROS

The IF1-mediated inhibition of ATP synthase prevents the backflow of protons into the mitochondrial matrix, resulting in an increase in the mitochondrial membrane potential (ΔΨm), or hyperpolarization. This hyperpolarized state increases the production of mitochondrial reactive oxygen species (mtROS) by the electron transport chain. These mtROS are not merely damaging byproducts but act as critical second messengers in a retrograde signaling cascade that communicates the mitochondrial state to the nucleus.

This signaling activates several pro-survival and pro-proliferative pathways:

-

NF-κB Pathway: mtROS can activate the NF-κB transcription factor, which promotes cell survival, inflammation, and invasion.

-

AMPK Pathway: Inhibition of ATP synthesis can increase the AMP/ATP ratio, activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

-

Akt/p70S6K Pathway: In neurons, IF1-mediated signaling has been shown to activate the prosurvival Akt/p70S6K pathway.

This mtROS-driven signaling is a form of mitohormesis, where a mild mitochondrial stress induces a cytoprotective response, making cells more resistant to subsequent insults.

Caption: IF1-mediated metabolic reprogramming and retrograde signaling.

Structural Role in Cristae Organization

The F1Fo-ATP synthase complexes tend to form dimers and larger oligomers, which are crucial for inducing the high curvature of the inner mitochondrial membrane that forms the cristae. IF1 has been shown to promote and stabilize these ATP synthase oligomers. By doing so, IF1 plays a structural role in maintaining cristae architecture. Well-organized cristae are essential for efficient OXPHOS and for sequestering pro-apoptotic factors like cytochrome c. Consequently, by preserving cristae structure, IF1 can limit the release of cytochrome c and confer resistance to apoptosis.

Quantitative Data Summary

The physiological impact of IF1 is underscored by quantitative changes in cellular bioenergetics and protein expression. The following tables summarize key data from various studies.

Table 1: Effect of IF1 Expression on Cellular Bioenergetics

| Cell Line / Model | IF1 Manipulation | Change in Aerobic Glycolysis | Change in Oxidative Phosphorylation | Reference |

| Low-IF1 Cancer Cells | Overexpression of IF1 | Significant Increase | Significant Decrease | |

| HeLa Cells (High-IF1) | siRNA-mediated silencing | Significant Decrease | Increase | |

| Mouse Neurons | Overexpression of IF1 | Increase | Inhibition | |

| Mouse Colonocytes | Knockout of IF1 | Decrease | Upregulation of ATP turnover |

Table 2: Relative Expression of IF1 and ATP Synthase

| Tissue (Human) | Molar Ratio (IF1 / ATP Synthase) | Notes | Reference |

| Heart | > 4 | High energy demand, excess IF1 | |

| Brain | > 4 | High energy demand, excess IF1 | |

| Liver | < 1 | ATP synthase content exceeds IF1 | |

| Kidney | < 1 | ATP synthase content exceeds IF1 | |

| Lung, Colon, Breast | Negligible (Normal Tissue) | Expression is sharply increased in carcinomas |

Detailed Experimental Protocols

Investigating the function of IF1 requires a combination of techniques to manipulate its expression and measure the downstream effects on mitochondrial and cellular physiology.

Protocol: siRNA-Mediated Silencing of IF1

This protocol describes the transient knockdown of IF1 in a cell line with high endogenous expression (e.g., HeLa cells) to study its effect on metabolism.

-

Cell Culture: Plate HeLa cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Reagent Preparation:

-

Dilute a validated IF1-targeting siRNA (and a non-targeting control siRNA) in serum-free medium.

-

In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells. Incubate for 48-72 hours.

-

Validation of Knockdown: Harvest a subset of cells. Perform Western blotting or qRT-PCR to confirm a significant reduction in IF1 protein or mRNA levels, respectively, compared to the non-targeting control.

-

Functional Assays: Use the remaining cells for downstream functional analysis, such as measuring rates of glycolysis and oxidative phosphorylation (see Protocol 4.2).

Protocol: Measuring ATP Synthesis and Hydrolysis Rates

A. ATP Synthesis (Luciferase-Based Assay)

This method measures ATP production in isolated mitochondria.

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation. Determine the protein concentration using a Bradford or BCA assay.

-

Reaction Setup:

-

Prepare a reaction buffer containing substrates for OXPHOS (e.g., pyruvate, malate) and ADP.

-

Prepare a luciferin/luciferase ATP assay mix according to the manufacturer's instructions.

-

-

Measurement:

-

Add a known amount of isolated mitochondria (e.g., 25-50 µg) to the reaction buffer in a luminometer-compatible plate.

-

Initiate the reaction by adding the ATP assay mix.

-

Measure the luminescence signal over time. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

-

-

Control: Perform a parallel reaction in the presence of oligomycin (an ATP synthase inhibitor) to determine the non-mitochondrial ATP synthesis background. The oligomycin-sensitive rate represents the true ATP synthase activity.

-

Standard Curve: Generate a standard curve with known ATP concentrations to convert relative light units (RLU) to absolute ATP amounts (pmol). Express the final activity as pmol ATP/min/mg mitochondrial protein.

B. ATP Hydrolysis (Coupled Spectrophotometric Assay)

This method measures the ATPase activity of the F1 domain in permeabilized mitochondria.

-

Mitochondrial Preparation: Isolate mitochondria as above. Permeabilize them by subjecting the preparation to several freeze-thaw cycles to disrupt the inner membrane integrity.

-

Reaction Mix: Prepare a reaction buffer containing ATP, phosphoenolpyruvate (PEP), NADH, and an excess of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Measurement:

-

Add the permeabilized mitochondria to the reaction mix in a cuvette.

-

Place the cuvette in a spectrophotometer set to 340 nm.

-

The hydrolysis of ATP to ADP by the ATP synthase initiates a coupled reaction: PK uses the ADP to convert PEP to pyruvate, and LDH then uses the pyruvate to convert NADH to NAD+.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of decrease is directly proportional to the ATP hydrolysis rate.

-

-

Control: Confirm the specificity of the assay by demonstrating that the activity is inhibited by oligomycin.

Caption: Experimental workflow for studying the effects of IF1 silencing.

Conclusion and Future Directions

Endogenous IF1 has emerged from being a simple "emergency brake" for ATP hydrolysis to a master regulator of cellular energy metabolism and mitochondrial signaling. Its dose-dependent inhibition of ATP synthase provides a mechanism for cells, particularly cancer cells, to reprogram their metabolism towards a glycolytic phenotype, while simultaneously activating pro-survival signaling pathways through mtROS. This dual function makes IF1 a highly attractive target for therapeutic intervention in oncology. Furthermore, its tissue-specific expression and roles in neuronal function highlight its importance in broader physiology and pathophysiology.

Future research should focus on:

-

Therapeutic Targeting: Developing small molecules or biologics that can specifically modulate the IF1-ATP synthase interaction or the phosphorylation state of IF1.

-

Context-Specific Roles: Further elucidating the specific roles of IF1 in different tissues and disease contexts, such as neurodegeneration and cardiovascular disease, using tissue-specific knockout and transgenic models.

-

Upstream Regulation: Investigating the transcriptional and post-transcriptional mechanisms that lead to the significant overexpression of IF1 in cancer.

A deeper understanding of the complex biology of IF1 will undoubtedly unveil new therapeutic strategies for a range of human diseases linked to mitochondrial dysfunction and metabolic dysregulation.

An In-depth Technical Guide on the Core Mechanism of Action of ATP Synthase Inhibitor 1 (IF1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP synthase, a cornerstone of cellular energy metabolism, is a complex molecular machine responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. The activity of this enzyme is tightly regulated to match cellular energy demands and to prevent wasteful ATP hydrolysis. A key endogenous regulator in mitochondria is the ATP Synthase Inhibitor 1 (IF1), a small protein that plays a critical role in cellular homeostasis, particularly under conditions of metabolic stress. This technical guide provides a comprehensive overview of the mechanism of action of IF1, its structural features, regulatory pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

The primary function of IF1 is to inhibit the ATP hydrolysis activity of the F1Fo-ATP synthase. This inhibitory action is crucial under conditions where the mitochondrial proton gradient collapses, such as during ischemia or hypoxia. In the absence of a sufficient proton motive force, ATP synthase can reverse its function and hydrolyze ATP, depleting the cell's energy reserves. IF1 prevents this detrimental activity by binding to the F1 catalytic domain of the enzyme.

The binding of IF1 to ATP synthase is a pH-dependent process. Under normal physiological conditions, with a mitochondrial matrix pH of around 8.0, IF1 exists as an inactive tetramer. However, when the matrix pH drops below 6.7, as occurs during ischemia, IF1 dissociates into active dimers.[1][2][3] These dimers then bind to the ATP synthase complex. The N-terminal region of IF1 is the inhibitory domain, which inserts into the interface between the α and β subunits of the F1 particle, physically blocking the rotation of the central stalk and thus inhibiting ATP hydrolysis.[4] There is also evidence to suggest that IF1 can inhibit the ATP synthesis activity of the enzyme, although this is a subject of ongoing research.[5]

Structural Insights

The bovine IF1 is a small, 84-amino acid protein. Its structure is predominantly α-helical. The active form of IF1 is a dimer, formed by an antiparallel coiled-coil interaction between the C-terminal helices of two monomers. This dimerization is essential for its inhibitory function. The inactive tetrameric form arises from the association of two dimers, a conformation that sequesters the N-terminal inhibitory domains, preventing their interaction with ATP synthase.

Regulation of IF1 Activity

The activity of IF1 is regulated by two primary mechanisms:

-

pH: As mentioned, the oligomeric state and therefore the activity of IF1 are exquisitely sensitive to pH. Acidic conditions in the mitochondrial matrix favor the active dimeric form, while alkaline conditions promote the formation of inactive tetramers.

-

Phosphorylation: Post-translational modification in the form of phosphorylation provides another layer of regulation. Phosphorylation of a conserved serine residue (S39 in the precursor, S14 in the mature human and mouse protein) by a mitochondrial protein kinase A (PKA)-like enzyme has been shown to prevent IF1 from binding to ATP synthase, thereby abolishing its inhibitory activity.[6] This mechanism allows for rapid reactivation of ATP synthesis when cellular conditions return to normal.

Cellular Effects and Signaling Pathways

Beyond its direct role in regulating ATP synthase, IF1 has been implicated in a broader range of cellular processes:

-

Mitochondrial Morphology: IF1 influences the organization of mitochondrial cristae, the folds of the inner mitochondrial membrane where ATP synthase is located. By promoting the dimerization and oligomerization of ATP synthase, IF1 contributes to the curvature of the cristae membranes.

-

Retrograde Signaling: Inhibition of ATP synthase by IF1 can lead to an increase in the mitochondrial membrane potential and the production of reactive oxygen species (ROS). These ROS can act as signaling molecules, activating pathways that communicate the metabolic state of the mitochondria to the nucleus, a process known as retrograde signaling.

Below is a diagram illustrating the pH-dependent regulation of IF1 and its subsequent effect on ATP synthase.

Caption: pH-dependent regulation of IF1 activity.

Quantitative Data Summary

A comprehensive summary of the quantitative data related to the interaction and inhibition of ATP synthase by IF1 is presented below. Due to the variability in experimental conditions across different studies, a standardized set of values is not available.

| Parameter | Value | Organism/System | Conditions | Reference |

| Binding Affinity | ||||

| Saturation Concentration | 1–2 µM | Human IF1 / Bovine F1 | pH 6.5, ELISA | [7] |

| Saturation Concentration | 4 µM | Human IF1 / Bovine F1 | pH 7.3, ELISA | [7] |

| Inhibitory Activity | ||||

| ATP Hydrolysis Inhibition | Potent at 0.8 µM | Human IF1 / Bovine SMPs | pH not specified | [6] |

Detailed Experimental Protocols

In Vitro ATP Hydrolysis Assay with Purified F1-ATPase and IF1

This protocol is adapted from methods used to measure the inhibitory activity of IF1 on the ATP hydrolysis activity of the F1 portion of ATP synthase.[8][9]

Materials:

-

Purified F1-ATPase

-

Purified recombinant IF1

-

Assay Buffer: 20 mM MOPS/Tris (pH adjusted as required, e.g., 6.5, 7.0, 8.0), 2 mM MgCl2, 50 mM KCl

-

ATP solution (100 mM)

-

ATP regenerating system:

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, PEP (e.g., 2 mM), NADH (e.g., 0.2 mM), PK (e.g., 5 units/mL), and LDH (e.g., 7 units/mL).

-

Add F1-ATPase: Add a standardized amount of purified F1-ATPase to each well.

-

Add IF1: Add varying concentrations of purified IF1 to the wells. Include a control with no IF1.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes to allow IF1 to bind to F1-ATPase.

-

Initiate the reaction: Start the reaction by adding a saturating concentration of ATP (e.g., 2 mM) to each well.

-

Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is coupled to ATP hydrolysis and is proportional to the ATPase activity.

-

Data Analysis: Calculate the initial rate of the reaction for each IF1 concentration. Plot the rate of ATP hydrolysis as a function of IF1 concentration to determine the inhibitory profile.

Below is a workflow diagram for the in vitro ATP hydrolysis assay.

References

- 1. phos-tag.com [phos-tag.com]

- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. How the regulatory protein, IF1, inhibits F1-ATPase from bovine mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. life-science-alliance.org [life-science-alliance.org]

- 6. The inhibitor protein IF1 from mammalian mitochondria inhibits ATP hydrolysis but not ATP synthesis by the ATP synthase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zaguan.unizar.es [zaguan.unizar.es]

- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid hydrolysis of ATP by mitochondrial F1-ATPase correlates with the filling of the second of three catalytic sites - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ATP Synthase Inhibitor 1 (ATPIF1)

Abstract

The mitochondrial ATP synthase inhibitory factor 1 (ATPIF1 or IF1) is a key endogenous regulator of the F1Fo-ATP synthase, the primary enzyme responsible for cellular ATP production. Initially identified as a unidirectional inhibitor of the enzyme's hydrolytic activity during ischemic conditions, recent evidence has unveiled its multifaceted role in inhibiting ATP synthesis, reprogramming cellular metabolism, modulating mitochondrial structure, and initiating retrograde signaling pathways. Its overexpression is a hallmark of many human cancers, correlating with a shift to aerobic glycolysis (the Warburg effect). This guide provides a comprehensive technical overview of the ATPIF1 gene, its protein product's structure and function, associated signaling cascades, and detailed experimental protocols for its study, positioning ATPIF1 as a critical target for therapeutic intervention in a range of pathologies.

ATPIF1 Gene Structure and Regulation

The human ATPIF1 protein is encoded by the ATPIF1 gene. It is a nuclear-encoded protein that is subsequently imported into the mitochondria.[1]

-

Genomic Location : The ATPIF1 gene is located on the p arm of chromosome 1 at position 35.3.[2][3]

-

Transcript Variants : Alternative splicing of the ATPIF1 gene results in three distinct transcript variants, leading to different protein isoforms.[1][2]

-

Transcriptional Regulation : The expression of the ATPIF1 gene is controlled by key transcription factors. Nuclear factor-κB (NF-κB) has been identified as a direct transcriptional regulator.[1] Additionally, the promoter region contains binding sites for AP-1, which regulates ATPIF1 expression during pathological cardiac hypertrophy.[4]

| Gene Information Summary | |

| Official Gene Symbol | ATP5IF1[5] |

| Aliases | ATPI, ATPIP, IF1, IP[2][5] |

| Human Chromosome | 1p35.3[2] |

| Genomic Coordinates (GRCh38.p14) | Start: 28,236,124 bp, End: 28,238,100 bp[3] |

| Number of Exons | 3[3] |

| Transcript Variants | 3 identified isoforms[1][2] |

| Key Transcriptional Regulators | NF-κB, AP-1[1][4] |

ATPIF1 Protein Structure and Post-Translational Modifications

ATPIF1 is translated as a precursor protein which is then imported into the mitochondrial matrix where its N-terminal 25-residue mitochondrial targeting sequence (MTS) is cleaved to yield the mature, functional protein.[1][6]

-

Primary and Secondary Structure : The mature human isoform 1 is an 81-amino acid protein.[1] It is an intrinsically disordered protein that becomes predominantly α-helical upon binding to the F1 domain of ATP synthase.[7]

-

Functional Domains : The protein has several key functional regions:

-

N-terminal Inhibitory Region (residues 26-52) : This is the minimal sequence required to inhibit the ATP synthase.[6][8]

-

Oligomerization Domain (residues 32-44) : Involved in the formation of inactive higher-order oligomers.[6]

-

Dimerization Domain (residues 37-84) : The C-terminal region forms an antiparallel α-helical coiled-coil structure that mediates the formation of the active dimer.[6][9][10]

-

-

Quaternary Structure and pH-Dependent Activity : The inhibitory activity of ATPIF1 is regulated by mitochondrial matrix pH.

-

At acidic pH (<7.0) , which occurs during hypoxia or ischemia, ATPIF1 forms an active homodimer. This dimer can bind to two F1Fo-ATP synthase complexes, inhibiting their ATP hydrolytic activity to conserve cellular ATP.[2][9][10]

-

At physiological/alkaline pH (>7.0) , the dimers associate to form inactive tetramers and higher-order oligomers. This oligomerization masks the N-terminal inhibitory region, preventing it from binding to the ATP synthase.[2][10]

-

| Protein Domain Summary (Bovine) | |

| Mitochondrial Targeting Sequence (MTS) | Residues 1-25 (Precursor)[1] |

| Minimal Inhibitory Sequence (MIS) | Residues 14-47[6] |

| Inhibitory Domain (ID) | N-terminus[6] |

| Oligomerization Domain (OD) | Residues 32-44[6] |

| Dimerization Domain (DD) | Residues 37-84[6] |

| C-terminal Coiled-Coil Region | Residues 74-106[8] |

-

Post-Translational Modifications :

-

Phosphorylation : The β-adrenergic/cAMP/PKA signaling pathway leads to the phosphorylation of ATPIF1 at Serine 39 (S39). This modification prevents ATPIF1 from interacting with and inhibiting the ATP synthase.[1][11][12]

-

Acetylation : The acetylation level of specific lysine residues (K49, K90) appears to be regulated by the mitochondrial NAD+-dependent deacetylase Sirtuin-3 (SIRT3).[1]

-

Signaling Pathways Involving ATPIF1

ATPIF1 is a critical node in several mitochondrial retrograde signaling pathways that communicate the metabolic state of the mitochondria to the nucleus, influencing gene expression and cell fate.

ATPIF1-mtROS-NF-κB Pro-Survival Pathway

Overexpression of ATPIF1 inhibits the ATP synthase, leading to mitochondrial hyperpolarization and a mild increase in mitochondrial reactive oxygen species (mtROS).[1][11] This low level of mtROS acts as a signaling molecule, activating the NF-κB pathway. Activated NF-κB then upregulates the expression of anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-xl), protecting cancer cells from apoptosis.[1]

ATPIF1-mtROS-HIF1α Glycolytic Switch

In a similar mechanism, ATPIF1-mediated inhibition of ATP synthase stalls the electron transport chain, triggering mtROS generation.[13] Under normoxic conditions, this increase in mtROS leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF1α), a master transcriptional regulator that promotes a metabolic shift towards glycolysis by upregulating glycolytic enzymes.[4][13] This contributes to the Warburg effect observed in cancer cells.

PKA-Mediated Regulation of ATPIF1 Activity

ATPIF1 activity is subject to external signaling cues. The β-adrenergic signaling cascade activates Protein Kinase A (PKA), which directly phosphorylates ATPIF1 at S39.[1][11] This phosphorylation event prevents ATPIF1 from binding to the ATP synthase, thereby relieving its inhibitory effect and allowing ATP synthesis to proceed. This mechanism allows for dynamic control over mitochondrial energy production in response to cellular needs.

Interaction with c-Myc and PGC1α

Recent studies have shown that ATPIF1 can directly interact with key metabolic transcription factors to regulate their activity.[12]

-

c-Myc : ATPIF1 interacts with c-Myc phosphorylated at Threonine-58 (Thr-58). This interaction appears to mediate the activity of c-Myc and promote glycolysis.[12]

-

PGC1α : The interaction of ATPIF1 with PGC1α results in the inhibition of oxidative respiration.[12]

These interactions suggest a novel mechanism by which ATPIF1 regulates metabolic reprogramming beyond its direct effects on the ATP synthase.

Quantitative Data

Tissue Expression and Cancer Upregulation

ATPIF1 is expressed in a tissue-specific manner, with high levels found in tissues with high energy demands.[1] It is significantly overexpressed in a majority of prevalent human carcinomas.[7][14]

| ATPIF1 Expression Levels | |

| High Expression Tissues (Normal) | Heart, Liver, Kidney, Brain[1] |

| Low Expression Tissues (Normal) | Skeletal Muscle, Lung[7] |

| Upregulation in Cancer | Colon, Lung, Breast, Ovarian, Liver Carcinomas[1][14] |

| Relative Content vs. ATP Synthase | Molar excess of ATPIF1 over ATP synthase in human heart and brain[7] |

Metabolic Impact of ATPIF1 Ablation

Genetic disruption of the ATPIF1 gene in cancer cell lines leads to a significant metabolic shift from glycolysis towards oxidative phosphorylation (OXPHOS).[12][15]

| Metabolic Effects of ATPIF1 Knockout (HCT116 Cells) | Wild-Type (WT) | ΔATPIF1 (KO) | Fold Change | Reference |

| Basal OCR (pmol/min/µg) | ~1.5 | ~2.5 | ~1.67x Increase | [15] |

| Maximal Respiration (OCR) | ~2.0 | ~4.0 | ~2.0x Increase | [15] |

| Basal ECAR (mpH/min/µg) | ~3.0 | ~1.5 | ~0.5x Decrease | [15] |

| Basal OCR/ECAR Ratio | ~0.5 | ~1.6 | ~3.2x Increase | [15] |

OCR: Oxygen Consumption Rate (a measure of OXPHOS). ECAR: Extracellular Acidification Rate (a measure of glycolysis).

Experimental Protocols

Recombinant Human ATPIF1 Expression and Purification

This protocol describes the expression of His-tagged human ATPIF1 in E. coli and its subsequent purification.

-

Transformation : Transform a pET vector containing the human ATPIF1 sequence (mature form, residues 26-106) with an N-terminal His-tag into E. coli BL21(DE3) cells. Plate on LB-agar with appropriate antibiotic selection.

-

Expression Culture : Inoculate a 10 mL LB starter culture with a single colony and grow overnight at 37°C. The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[16]

-

Induction : Induce protein expression by adding IPTG to a final concentration of 0.6-1.0 mM. Reduce the temperature to 25°C and continue to grow for 18 hours.[17]

-

Cell Lysis : Harvest cells by centrifugation (6,500 x g, 10 min, 4°C). Resuspend the pellet in 30 mL of Lysis Buffer (20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM imidazole) supplemented with a protease inhibitor cocktail.[17] Lyse cells using a cell disruptor or sonication on ice.

-

Clarification : Centrifuge the lysate at high speed (e.g., 234,000 x g, 45 min, 4°C) to pellet cell debris.[17] Collect the supernatant.

-

Affinity Chromatography : Equilibrate a 5 mL HisTrap column with Lysis Buffer. Load the clarified supernatant onto the column.

-

Washing : Wash the column with 10 column volumes of Wash Buffer (20 mM Tris-HCl pH 7.4, 100 mM NaCl, 40 mM imidazole).

-

Elution : Elute the bound protein with a linear gradient of 40-500 mM imidazole in a buffer containing 20 mM Tris-HCl pH 7.4 and 100 mM NaCl.[17]

-

Verification : Analyze eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant ATPIF1 protein. Pool the purest fractions and dialyze against a storage buffer (e.g., PBS with 10% glycerol) for long-term storage at -80°C.

ATPIF1 Gene Knockout using CRISPR/Cas9

This protocol outlines the generation of an ATPIF1 knockout cell line.

-

sgRNA Design : Design a specific single guide RNA (sgRNA) targeting an early exon of the ATPIF1 gene to ensure a frameshift mutation.

-

Vector Construction : Clone the designed sgRNA sequence into a lentiviral expression vector that also co-expresses the Cas9 nuclease.[12]

-

Lentivirus Production : Co-transfect the lentiviral vector with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.

-

Transduction : Transduce the target cell line (e.g., HCT116) with the collected lentivirus.

-

Selection and Clonal Isolation : Select for successfully transduced cells using an appropriate antibiotic or fluorescent marker. Isolate single-cell clones by limiting dilution or FACS.

-

Validation : Expand the clones and screen for ATPIF1 knockout.

-

Western Blot : Analyze protein extracts by Western blotting using an anti-ATPIF1 antibody to confirm the absence of the protein.[12]

-

Sanger Sequencing : Isolate genomic DNA, PCR amplify the target region, and perform Sanger sequencing to verify the presence of indel mutations.

-

Metabolic Analysis using Seahorse XF Analyzer

This protocol measures the rates of oxidative phosphorylation (OCR) and glycolysis (ECAR) in live cells.

-

Cell Seeding : Seed wild-type and ATPIF1 knockout cells into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Assay Preparation : The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Mito Stress Test : Load the sensor cartridge with sequential injection compounds:

-

Port A: Oligomycin (ATP synthase inhibitor, 2 µM)

-

Port B: FCCP (uncoupling agent, 0.25 µM)

-

Port C: Rotenone/Antimycin A (Complex I/III inhibitors, 1 µM)

-

-

Data Acquisition : Place the plate in the Seahorse XF Analyzer and run the pre-programmed Mito Stress Test protocol. The instrument will measure OCR and ECAR in real-time before and after each injection.[15]

-

Data Analysis : Normalize the data to cell number or protein concentration. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate from the resulting OCR and ECAR profiles.[15]

Conclusion and Therapeutic Outlook

ATPIF1 has emerged from being a simple "emergency brake" for ATP hydrolysis to a master regulator of mitochondrial function and cellular metabolism. Its ability to inhibit both activities of the ATP synthase, trigger retrograde signaling, and promote the Warburg phenotype places it at a critical nexus in cancer biology.[11][14] Furthermore, its involvement in modulating mitochondrial ROS and cell survival pathways implicates it in a broader range of pathologies, including cardiovascular disease and neurodegeneration.[1][4][18] The tissue-specific expression and the profound metabolic consequences of its modulation make ATPIF1 an attractive and promising target for the development of novel therapeutics aimed at reprogramming metabolism in diseased cells.[7][19][20] Future research focusing on small molecule inhibitors or strategies to disrupt its interaction with the ATP synthase could pave the way for new treatments for cancer and other mitochondrial-related disorders.

References

- 1. The Multifaceted ATPase Inhibitory Factor 1 (IF1) in Energy Metabolism Reprogramming and Mitochondrial Dysfunction: A New Player in Age-Associated Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATPIF1 - Wikipedia [en.wikipedia.org]

- 3. ATP5IF1 ATP synthase inhibitory factor subunit 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. JCI - Upregulation of mitochondrial ATPase inhibitory factor 1 (ATPIF1) mediates increased glycolysis in mouse hearts [jci.org]

- 5. genecards.org [genecards.org]

- 6. researchgate.net [researchgate.net]

- 7. The ATPase Inhibitory Factor 1 is a Tissue-Specific Physiological Regulator of the Structure and Function of Mitochondrial ATP Synthase: A Closer Look Into Neuronal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. pnas.org [pnas.org]

- 10. embopress.org [embopress.org]

- 11. The Mitochondrial ATP Synthase/IF1 Axis in Cancer Progression: Targets for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | F-ATP synthase inhibitory factor 1 regulates metabolic reprogramming involving its interaction with c-Myc and PGC1α [frontiersin.org]

- 13. Upregulation of mitochondrial ATPase inhibitory factor 1 (ATPIF1) mediates increased glycolysis in mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Up-regulation of the ATPase Inhibitory Factor 1 (IF1) of the Mitochondrial H+-ATP Synthase in Human Tumors Mediates the Metabolic Shift of Cancer Cells to a Warburg Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. F-ATP synthase inhibitory factor 1 regulates metabolic reprogramming involving its interaction with c-Myc and PGC1α - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol - Protein expression and purification [depts.washington.edu]

- 17. The inhibitor protein IF1 from mammalian mitochondria inhibits ATP hydrolysis but not ATP synthesis by the ATP synthase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The F1Fo-ATPase inhibitor protein IF1 in pathophysiology [frontiersin.org]

- 19. Researchers find new drug target for treating mitochondrial disease | Fox News [foxnews.com]

- 20. Inhibition of ATPIF1 ameliorates severe mitochondrial respiratory chain dysfunction in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of ATP Synthase Inhibitor 1 (ATPIF1) Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP synthase inhibitory factor 1 (ATPIF1) is a key endogenous regulator of the mitochondrial F1Fo-ATP synthase, the enzyme responsible for the majority of cellular ATP synthesis. ATPIF1 plays a crucial role in cellular metabolism, preventing the reversal of ATP synthase to a detrimental ATP hydrolase during periods of low mitochondrial membrane potential, such as hypoxia. Beyond this canonical function, emerging evidence highlights the involvement of ATPIF1 in a diverse array of cellular processes including the regulation of mitochondrial structure, reactive oxygen species (ROS) signaling, and metabolic reprogramming in both physiological and pathological states, including cancer.

The expression and activity of ATPIF1 are tightly controlled at multiple levels—transcriptional, post-transcriptional, and post-translational—ensuring a precise response to the cell's energetic demands and microenvironment. Dysregulation of ATPIF1 expression is implicated in various diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core mechanisms governing ATPIF1 expression, presents quantitative data in a structured format, details key experimental protocols for its study, and visualizes the intricate signaling pathways involved.

Transcriptional Regulation

The transcription of the ATPIF1 gene is a critical initial step in controlling the cellular levels of the ATPIF1 protein. Several transcription factors and signaling pathways have been identified as key regulators.

One of the most significant transcriptional regulators of ATPIF1 is the nuclear factor-κB (NF-κB) signaling pathway. In response to cellular stress and inflammatory signals, NF-κB can directly bind to the promoter region of the ATPIF1 gene, initiating its transcription. This link is particularly relevant in the context of cancer, where chronic inflammation and activated NF-κB signaling contribute to metabolic reprogramming.

Additionally, the hypoxia-inducible factor 1-alpha (HIF1α) has been shown to upregulate the expression of ATPIF1 in certain contexts, particularly in response to low oxygen levels. This provides a direct mechanism for cells to increase their capacity to inhibit ATP hydrolysis when oxidative phosphorylation is compromised. In cardiac hypertrophy, the transcription factor AP-1 has also been implicated in regulating ATPIF1 expression.

Post-Transcriptional Regulation

Following transcription, the stability and translation of ATPIF1 mRNA are subject to further regulation, providing another layer of control over protein expression.

A key player in the post-transcriptional regulation of ATPIF1 is the leucine-rich pentatricopeptide repeat-containing protein (LRPPRC) . LRPPRC has been shown to bind to ATPIF1 mRNA and repress its translation, particularly in mouse heart tissue. Loss of LRPPRC function leads to a significant increase in ATPIF1 protein levels, highlighting its role as a negative regulator.

Post-Translational Regulation and Activity Modulation

The activity of the ATPIF1 protein is further fine-tuned through various post-translational modifications and protein-protein interactions. These modifications can alter the protein's stability, its ability to bind to ATP synthase, and its oligomeric state.

Phosphorylation: A primary mechanism for regulating ATPIF1's inhibitory activity is phosphorylation. A mitochondrial cAMP-dependent protein kinase A (PKA)-like activity phosphorylates ATPIF1 at serine 39 (S39), which prevents its binding to the ATP synthase and thus abolishes its inhibitory function. This allows for the dynamic regulation of ATP synthesis in response to cellular signaling cues. Dephosphorylation, on the other hand, promotes the binding of ATPIF1 to ATP synthase, leading to inhibition.

Protein Stability and Degradation: The ATPIF1 protein has a relatively short half-life, indicating a rapid turnover that allows for swift changes in its cellular concentration. The immediate early response gene X-1 (IEX-1) has been shown to interact with ATPIF1 and target it for degradation by an as-yet-unidentified protease.

pH-dependent Oligomerization: The inhibitory activity of ATPIF1 is also sensitive to the pH of the mitochondrial matrix. At low pH (below 6.7), ATPIF1 exists as an active dimer that can effectively inhibit ATP synthase. At higher pH, it forms inactive tetramers and higher-order oligomers, preventing its inhibitory action.

Other Modifications: ATPIF1 can also undergo other post-translational modifications, including acetylation, glycosylation, and succinylation, although the precise physiological consequences of these modifications are still under investigation.

Quantitative Data on ATPIF1 Expression and Regulation

| Parameter | Organism/Cell Type | Condition | Value/Observation | Reference |

| ATPIF1 Protein Half-life | Colon Cancer Cells | Normoxia | ~100 minutes | |

| ATPIF1 Expression | Human Carcinomas (Colon, Lung, Breast, Ovaries, Liver) | Cancer vs. Normal Tissue | Overexpressed | |

| ATPIF1 Expression | Human Mesenchymal Stem Cells | Undifferentiated vs. Differentiated | Expressed in stem cells, absent in osteogenic differentiated cells | |

| ATPIF1 mRNA Translation | Mouse Heart | Loss of LRPPRC | Increased ATPIF1 protein without change in mRNA | |

| ATPIF1 Phosphorylation | Human Colorectal Carcinoma HCT116 cells | Overexpression of phosphomimetic (S39E) mutant | Abolished inhibitory activity | |

| ATPIF1 Expression | Rat Liver | Treatment with pregnenolone-16 α-carbonitrile (PCN) | Upregulated | |

| ATPIF1 Expression | Mouse Hearts | Pathological Hypertrophy (Pressure Overload, MI) | Markedly upregulated at mRNA and protein levels | |

| ATPIF1 Expression | Mouse Hearts | Physiological Hypertrophy (Exercise) | No change |

Signaling Pathways and Regulatory Networks

The regulation of ATPIF1 is integrated into complex cellular signaling networks. The following diagrams illustrate key pathways.

An In-depth Technical Guide on the Post-Translational Modifications of Mitochondrial Initiation Factor 1 (IF1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial F1Fo-ATP synthase, a critical enzyme for cellular energy production, is endogenously regulated by the ATPase Inhibitory Factor 1 (IF1). The activity of IF1 itself is intricately controlled by a series of post-translational modifications (PTMs), which dictate its ability to bind and inhibit the ATP synthase. These modifications serve as a sophisticated switching mechanism, allowing cells to rapidly adapt their metabolic state in response to various physiological and pathological cues. Understanding the nuances of IF1 PTMs is paramount for developing therapeutic strategies targeting mitochondrial function in diseases ranging from cancer to neurodegeneration. This technical guide provides a comprehensive overview of the known PTMs of IF1, focusing on phosphorylation and acetylation. It details the quantitative aspects of these modifications, provides in-depth experimental protocols for their investigation, and visualizes the key regulatory pathways involved.

Phosphorylation of IF1: A Primary Regulatory Switch

Phosphorylation is the most well-documented post-translational modification regulating IF1's inhibitory activity. This reversible modification acts as a crucial switch, toggling IF1 between its active (inhibitory) and inactive states.

Quantitative Data on IF1 Phosphorylation

The primary site of phosphorylation on human IF1 occurs at Serine 39 of the precursor protein, which corresponds to Serine 14 of the mature, processed protein within the mitochondria.[1][2] This phosphorylation event is catalyzed by a mitochondrial cAMP-dependent protein kinase A (PKA)-like activity.[1][2][3][4][5]

| Parameter | Description | Reference(s) |

| Modification Site | Serine 39 (S39) in the precursor; Serine 14 (S14) in the mature protein. | [1][2] |

| Catalyzing Enzyme | Mitochondrial cAMP-dependent Protein Kinase A (PKA)-like activity. | [1][2][4][5] |

| Upstream Stimulus | β-adrenergic signaling; increased cellular cAMP. | [1][4] |

| Functional Effect | Abrogates IF1 binding to ATP synthase, thus abolishing its inhibitory activity. | [1][4][5] |

| Regulatory Impact | Prevents inhibition of ATP synthesis, allowing for increased OXPHOS activity. | [4][6] |

Signaling Pathway for IF1 Phosphorylation

The phosphorylation of IF1 is a key downstream event in cellular signaling pathways that demand increased energy production. The β-adrenergic/cAMP/PKA signaling axis is a primary regulator.[1] Stimulation of this pathway leads to an increase in mitochondrial cAMP, activating the PKA-like enzyme that phosphorylates IF1. This releases the brake on ATP synthase, boosting ATP production.[4][5] Conversely, conditions that favor dephosphorylation render IF1 active, allowing it to inhibit the ATP synthase.[1]

Experimental Protocols for Detecting IF1 Phosphorylation

1.3.1 Immunoprecipitation and Western Blot Analysis

This method is used to confirm the phosphorylation status of IF1 in cell or tissue lysates.

-

Objective: To isolate IF1 and probe for the presence of phosphoserine.

-

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from cell pellets or tissues using differential centrifugation.

-

Lysis: Lyse isolated mitochondria using a suitable buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors.

-

Immunoprecipitation (IP):

-

Pre-clear the mitochondrial lysate with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-IF1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

-

Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by size using a high-percentage (e.g., 15%) Tris-Glycine gel.

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against phosphoserine (anti-pSer).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Confirmation: Strip the membrane and re-probe with an anti-IF1 antibody to confirm the successful immunoprecipitation of the protein.

-

1.3.2 Mass Spectrometry for Site Identification

This is the gold-standard method for identifying and quantifying specific PTM sites.

-

Objective: To unambiguously identify Serine 39 as the phosphorylation site and quantify its occupancy.

-

Methodology:

-

Protein Isolation: Isolate IF1 from mitochondrial lysates via immunoprecipitation (as described above) or from a purified protein fraction separated by SDS-PAGE (in-gel digest).

-

Enzymatic Digestion: Reduce (DTT), alkylate (iodoacetamide), and digest the isolated IF1 protein into smaller peptides using a sequence-specific protease, typically trypsin.

-

Phosphopeptide Enrichment (Optional but Recommended): To increase the detection sensitivity of the low-abundance phosphopeptide, enrich the digest using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis:

-

Separate the peptides using reverse-phase liquid chromatography (LC).

-

Analyze the eluting peptides using a high-resolution tandem mass spectrometer (MS/MS). The instrument will measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then select specific peptides for fragmentation to obtain sequence information (MS2 scan).

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the generated MS/MS spectra against a protein database containing the IF1 sequence.

-

The software will identify peptides based on their fragmentation patterns. A mass shift of +79.966 Da on a serine, threonine, or tyrosine residue indicates phosphorylation.

-

The specific location of the modification on the peptide containing S39 can be confirmed by the presence of specific fragment ions (b- and y-ions) in the MS2 spectrum.

-

-

Acetylation of IF1

Acetylation is another key PTM of IF1, though its precise physiological role is less characterized than phosphorylation. It is primarily regulated by the mitochondrial sirtuin, SIRT3.

Quantitative Data on IF1 Acetylation

IF1 has been reported to be acetylated on several highly conserved lysine residues.[1] The acetylation level of at least two of these sites is dependent on the activity of the NAD+-dependent deacetylase SIRT3.[1]

| Parameter | Description | Reference(s) |

| Modification Sites | Lysine 49 (K49), Lysine 83 (K83), Lysine 90 (K90). | [1] |

| Catalyzing Enzyme | Deacetylase: Sirtuin-3 (SIRT3) for K49 and K90. The specific acetyltransferase is not yet fully identified. | [1] |

| Functional Effect | The precise physiological effects are still under investigation. | [7] |

| Associated State | SIRT3 activity, which deacetylates IF1, is associated with improved OXPHOS and reduced oxidative stress. | [1] |

Regulatory Pathway and Functional Consequences

While the direct consequences of IF1 acetylation are not fully elucidated, the involvement of SIRT3 provides important clues. SIRT3 is a key regulator of mitochondrial metabolism and redox balance. Its activity, which promotes the deacetylation of IF1, is linked to enhanced oxidative phosphorylation and protection against oxidative stress.[1] This suggests that acetylation of IF1 may be a mechanism to modulate its function under conditions of metabolic stress or altered NAD+ levels.

The IF1 protein, when active (dephosphorylated), can inhibit the ATP synthase, leading to mitochondrial hyperpolarization and an increase in the production of mitochondrial reactive oxygen species (mtROS).[1] This mtROS can act as a signaling molecule, activating pathways like NF-κB, which is involved in cell survival and inflammation.[1][8]

Experimental Protocols for Detecting IF1 Acetylation

The methodologies for detecting acetylation are analogous to those for phosphorylation, with the primary difference being the affinity reagents used.

-

Objective: To identify acetylated lysine residues on IF1.

-

Methodology:

-

Protein/Peptide Preparation: Isolate and digest IF1 as described in section 1.3.2.

-

Acetyl-Lysine Peptide Enrichment: Incubate the tryptic peptide mixture with beads conjugated to an anti-acetyllysine (anti-AcK) antibody to specifically enrich for acetylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

-

Data Analysis: Search the MS/MS data against the IF1 protein sequence, specifying acetylation of lysine (+42.011 Da) as a variable modification. The fragmentation pattern will confirm the presence and location of the acetyl group on specific lysine residues (K49, K83, K90).

-

Other Potential Post-Translational Modifications

While phosphorylation and acetylation are the most studied PTMs of IF1, other modifications have been suggested, although their physiological relevance is not yet established. These include glycosylation and succinylation.[7] Furthermore, the stability of the IF1 protein is regulated through interaction with the IEX-1 protein, which targets IF1 for degradation by an as-yet-unidentified protease, indicating that ubiquitination pathways are likely involved in controlling IF1 turnover.[1][6] Future research using advanced proteomics techniques will be crucial to fully map the complete PTM landscape of IF1 and understand its role in the complex regulation of mitochondrial bioenergetics.

Conclusion and Future Directions

The post-translational modification of IF1 represents a critical hub for the dynamic regulation of cellular metabolism. The interplay between phosphorylation by PKA and deacetylation by SIRT3 allows for fine-tuning of ATP synthase activity in response to a wide array of cellular signals. For researchers and drug development professionals, this regulatory network presents a promising target. Modulating the PTM status of IF1 could offer a novel therapeutic avenue for diseases characterized by mitochondrial dysfunction, such as metabolic syndrome, ischemic injury, cancer, and neurodegenerative disorders. Future investigations should focus on identifying the acetyltransferases that target IF1, further characterizing the functional impact of acetylation, and exploring the potential for crosstalk between different PTMs. A deeper understanding of these molecular switches will undoubtedly pave the way for innovative therapeutic interventions targeting the powerhouse of the cell.

References

- 1. The Multifaceted ATPase Inhibitory Factor 1 (IF1) in Energy Metabolism Reprogramming and Mitochondrial Dysfunction: A New Player in Age-Associated Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ATPase Inhibitory Factor 1 is a Tissue-Specific Physiological Regulator of the Structure and Function of Mitochondrial ATP Synthase: A Closer Look Into Neuronal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ATPase Inhibitory Factor 1 (IF1) Contributes to the Warburg Effect and Is Regulated by Its Phosphorylation in S39 by a Protein Kinase A-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ATPase Inhibitory Factor 1 (IF1): A master regulator of energy metabolism and of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Gatekeeper of Cellular Energy: A Technical Guide to the Tissue-Specific Expression of ATP Synthase Inhibitor 1 (ATPIF1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue-specific expression, physiological roles, and pathological implications of the ATP Synthase Inhibitor 1 (ATPIF1). We delve into the intricate mechanisms governing its function and provide detailed experimental protocols and data to facilitate further research and therapeutic development.

Executive Summary

This compound (ATPIF1) is an endogenous mitochondrial protein that plays a critical role in regulating cellular energy metabolism. Its primary function is to inhibit the F1Fo-ATP synthase, preventing the hydrolysis of ATP during periods of low oxygen or other metabolic stresses. However, emerging evidence reveals that ATPIF1's influence extends far beyond this canonical role, with its expression and activity being tightly regulated in a tissue-specific manner. Dysregulation of ATPIF1 has been implicated in a range of pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders, making it a compelling target for drug development. This guide summarizes the current understanding of ATPIF1's tissue-specific expression patterns, explores the signaling pathways it modulates, and provides detailed methodologies for its study.

Tissue-Specific Expression of ATPIF1

The expression of ATPIF1 varies significantly across different tissues and even between species, reflecting the diverse metabolic demands of various cell types.[1][2] Understanding these expression patterns is crucial for elucidating its physiological functions and its role in disease.

Quantitative Expression Data

The following tables summarize the relative mRNA and protein expression levels of ATPIF1 in various human and mouse tissues. This data has been compiled from multiple studies employing techniques such as quantitative PCR (qPCR), Western blotting, and immunohistochemistry.

Table 1: Relative ATPIF1 mRNA Expression in Human Tissues